Isoindolin-1-one
Overview
Description
Synthesis Analysis
Isoindolin-1-ones can be synthesized through various methods, including Rhodium(III)-catalyzed C-H functionalization in water, demonstrating a green synthesis approach by utilizing water as a solvent, highlighting its regioselective nature and tolerance for potentially useful functional groups (Wu et al., 2018). Another method involves a palladium-catalyzed Sonogashira coupling-carbonylation-hydroamination sequence in phosphonium salt-based ionic liquids, offering efficient approaches to isoindolin-1-one derivatives with good yields and selectivities (Cao et al., 2008).
Molecular Structure Analysis
The molecular structure of isoindolin-1-one facilitates a range of chemical modifications, enabling the synthesis of various derivatives with extended π-conjugation. The nucleophilic cyclizations between an amide and an alkyne have been found efficient for producing isoindolin-1-ones in high yields, allowing for structural alterations while maintaining good regio- and stereospecificity (Bubar et al., 2012).
Chemical Reactions and Properties
Isoindolin-1-ones undergo various chemical reactions, including efficient three-component synthesis under mild and solvent-free conditions, demonstrating their reactivity and versatility (Adib et al., 2016). They also serve as urease inhibitors, indicating their potential in medicinal chemistry applications (Peytam et al., 2019).
Physical Properties Analysis
The synthesis processes of isoindolin-1-ones, such as ultrasonic-assisted synthesis, highlight their physical properties by showcasing the efficiency and yields of the reactions under various conditions. This method demonstrates group tolerance and high efficiency, indicating the adaptability of isoindolin-1-ones to different synthesis conditions (Mardjan et al., 2022).
Chemical Properties Analysis
Isoindolin-1-ones' chemical properties allow for the synthesis of medicinally important derivatives through catalyzed reactions, such as the Rh(III)-catalyzed one-pot reaction of benzamides, ketones, and hydrazines, facilitating access to N-substituted quaternary isoindolinones (Zhang et al., 2015). This versatility highlights their potential in developing novel compounds with significant biological activities.
Scientific Research Applications
Natural Products with Diverse Bioactivities : Isoindolin-1-one is found in a range of natural products exhibiting varied biological activities, useful in treating chronic diseases. Recent advancements in synthetic methods have broadened the scope of 1-isoindolinone chemistry (Upadhyay et al., 2020).
Anti-cancer Properties : A study on the synthesis and evaluation of a 3-methyleneisoindolin-1-one library revealed significant anti-cancer activity, particularly against human breast cancer cell lines (Mehta et al., 2022).
Potential in Parkinson's Disease Treatment : Isoindoline derivatives, related to isoindolin-1-one, showed potential in treating Parkinsonism in mice models. This indicates a promising application in neurodegenerative disease research (Andrade-Jorge et al., 2017).
Anion Receptors : Isoindoline-based ligands have been synthesized for anion binding, showing enhanced affinity towards halides compared to other compounds. This could have implications in chemical sensing and separation processes (Dydio et al., 2009).
Sedative-Hypnotic Agents : Isoindolin-1-one derivatives have been developed as new intravenous sedative-hypnotic compounds, showing potent activity and a wide safety margin in vivo (Kanamitsu et al., 2007).
Synthesis and Structural Analysis : Research into the molecular structure of certain isoindolin-1-one compounds, like 2-(4-hydroxybiphenyl-3-yl)isoindolin-1-one, contributes to our understanding of its chemical properties and potential applications in material science and pharmaceuticals (Zheng & Wu, 2010).
Antimicrobial and Anti-Parasitical Activities : Isoindolin-1-one-3-phosphonates synthesized through a 'one-pot' three-component reaction displayed significant antimicrobial and anti-parasitical activities, indicating their potential as therapeutic agents (Jelali et al., 2021).
Synthesis in Ionic Liquids : Studies have shown efficient synthesis of isoindolin-1-one derivatives in ionic liquids, a method that can be used for the development of various pharmaceuticals (Cao et al., 2008).
Green Synthesis Techniques : Isoindolin-1-one derivatives have been synthesized using green chemistry principles, demonstrating a sustainable approach to pharmaceutical development (Wu et al., 2018).
Potential in Treating Depression : Isoindoline derivatives, closely related to isoindolin-1-one, have shown significant antidepressant activity, suggesting a new avenue for developing antidepressant drugs (Sun et al., 2022).
Safety And Hazards
Future Directions
Based on the structure-activity relationship scheme, several new compounds were designed using the fragment substitution strategy, and their activities were predicted by the 3D-QSAR model . This suggests that isoindolin-1-one and its derivatives have potential for further exploration and development in the field of medicinal chemistry .
properties
IUPAC Name |
2,3-dihydroisoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-4H,5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZQEOJJUGGUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30197391 | |
Record name | 2,3-Dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-1-one | |
CAS RN |
480-91-1 | |
Record name | Isoindolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=480-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phthalimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phthalimidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3689 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,3-Dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30197391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Isoindolinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHTHALIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41DB5814AL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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